Desferrioxamine G is a natural compound belonging to the class of siderophores, which are molecules produced by microorganisms to sequester iron from their environment. This compound is particularly significant in the context of iron chelation therapy, as it has been shown to effectively bind iron ions, thereby reducing iron overload in various clinical conditions. Desferrioxamine G is derived from specific strains of bacteria and has been studied for its potential therapeutic applications in treating conditions such as thalassemia and hemochromatosis.
Desferrioxamine G is classified as a hydroxamic acid. It is structurally related to other desferrioxamines, such as desferrioxamine B, and shares similar chelating properties. The compound's ability to form stable complexes with ferric ions (Fe³⁺) makes it a valuable agent in both research and clinical settings.
The synthesis of desferrioxamine G can be achieved through both enzymatic and chemical methods. One notable method involves the use of a biosynthetic approach where the enzyme DesD facilitates the iterative assembly of precursors to form the final product. This method allows for a more controlled synthesis compared to traditional chemical routes .
Desferrioxamine G features a complex molecular structure characterized by multiple functional groups that facilitate its iron-binding capabilities. The core structure consists of hydroxamic acid moieties that coordinate with metal ions.
Desferrioxamine G primarily participates in chelation reactions where it binds to ferric ions, forming stable complexes that can be excreted from the body or utilized in various biochemical applications.
This reaction is crucial in therapeutic settings where excess iron needs to be removed from the body.
The mechanism by which desferrioxamine G exerts its effects involves the formation of stable complexes with ferric ions. This process reduces free iron levels in biological systems, which can mitigate oxidative stress and prevent damage associated with iron overload.
The stability constant for the desferrioxamine G-iron complex indicates a strong affinity for iron, which is essential for its effectiveness as a chelator .
Desferrioxamine G has several important applications:
Desferrioxamine G (DFO-G) is a linear trihydroxamate siderophore with the molecular formula C₂₇H₅₀N₆O₁₀ and a monoisotopic molecular mass of 618.36 g/mol [1] [2]. As a metal-free siderophore, it exhibits high water solubility due to multiple hydroxamate and amine functional groups. Its iron(III)-binding constant is predicted to exceed 10³⁰, consistent with trihydroxamate siderophores like desferrioxamine B (DFO-B). Key distinguishing properties include:
Table 1: Physicochemical Properties of Desferrioxamine G
Property | Value | |
---|---|---|
Molecular Formula | C₂₇H₅₀N₆O₁₀ | |
Molar Mass | 618.36 g/mol | |
Iron-Binding Groups | 3 hydroxamate moieties | |
Solubility | High in aqueous solutions | |
Major MS Signature (m/z) | 673, 687, 701 (protonated [M+H]⁺) | [4] |
Mass spectrometry analyses reveal characteristic [M+H]⁺ ions at m/z 673–757, differing by 14 Da increments corresponding to methylene (-CH₂-) chain variations in acylated derivatives [4]. Its chromatographic behavior in reversed-phase HPLC aligns with other desferrioxamines, showing distinct separation from metal-bound forms [6].
Desferrioxamine G serves as a key biosynthetic intermediate for cyclic siderophores like desferrioxamine E (DFO-E). Unlike the clinically used DFO-B (linear, C₂₅H₄₈N₆O₈), DFO-G contains three N-hydroxy-N-succinylcadaverine (HSC) units linked by amide bonds, resulting in a longer backbone and higher molecular weight [4] [7]. This structural distinction arises from divergent enzymatic processing:
Table 2: Structural Comparison of Desferrioxamine Variants
Siderophore | Composition | Molecular Formula | Topology | |
---|---|---|---|---|
Desferrioxamine G | 3 × HSC | C₂₇H₅₀N₆O₁₀ | Linear | |
Desferrioxamine B | 2 × HSC + 1 × HAC | C₂₅H₄₈N₆O₈ | Linear | |
Desferrioxamine E | 3 × HSC | C₂₇H₄₈N₆O₉ | Cyclic | [4] [5] |
DFO-G’s linear topology and terminal carboxyl group facilitate enzymatic cyclization to DFO-E or elongation to tetra-/penta-hydroxamate "acyl-DFO" derivatives (e.g., acyl-DFO+200+30) via biosynthetic crosstalk [4].
DFO-G exhibits structural isomerism primarily through:
Stereochemically, DFO-G lacks chiral centers due to its symmetric HSC trimer structure. However, its biosynthetic precursor, cadaverine, is derived from L-lysine decarboxylation. Enzymes like DfoJ (lysine decarboxylase) and DfoA (cadaverine monooxygenase) in Erwinia amylovora show substrate specificity for L-lysine and cadaverine, respectively, implying stereoselective biosynthesis [7].
According to ChEBI (Chemical Entities of Biological Interest), desferrioxamine G is classified as:
It belongs to the subclass "acyclic desferrioxamines" (ChEBI:50454) and "monocarboxylic acids" (ChEBI:25384) [3]. The term "desferrioxamine" denotes the iron-free form, while "ferrioxamine" refers to its iron-bound state. Notably, PubChem lists two distinct entries (CID 11444934 and CID 91820504) under "desferrioxamine G" and "deferrioxamine G," reflecting naming inconsistencies; however, both share the formula C₂₇H₅₀N₆O₁₀ [1] [2].
Table 3: Nomenclature and Classification of Desferrioxamine G
Classification System | Identifier/Designation | |
---|---|---|
IUPAC | See above systematic name | |
ChEBI | CHEBI:50439 | |
PubChem CID | 11444934, 91820504 | |
Chemical Role | Brønsted acid (via oxoacid) | [3] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1